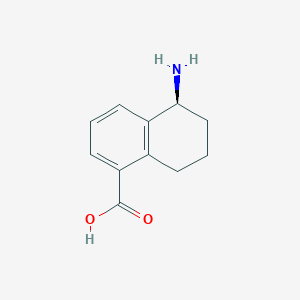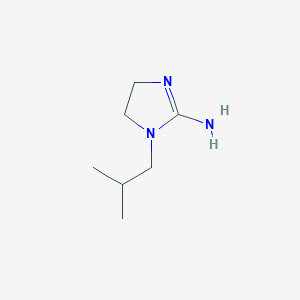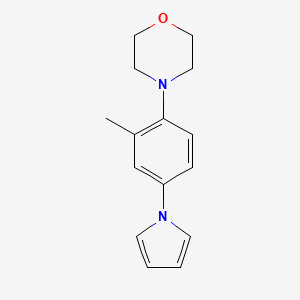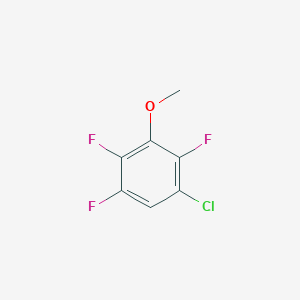
3-Chloro-2,5,6-trifluoroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4,5-trifluoro-3-methoxybenzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2,4,5-trifluoro-3-methoxybenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor, such as 1-chloro-2,4,5-trifluorobenzene, is reacted with methanol in the presence of a base like sodium methoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of 1-chloro-2,4,5-trifluoro-3-methoxybenzene often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,4,5-trifluoro-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Simplified benzene derivatives with fewer halogen atoms.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4,5-trifluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-chloro-2,4,5-trifluoro-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, oxidation, or reduction. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3,4,5-trifluoro-2-methoxybenzene: Similar structure but different substitution pattern.
1-Chloro-2,4,5-trifluorobenzene: Lacks the methoxy group.
2,4,5-Trifluoro-3-methoxybenzene: Lacks the chlorine atom.
Uniqueness
1-Chloro-2,4,5-trifluoro-3-methoxybenzene is unique due to the specific arrangement of chlorine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C7H4ClF3O |
|---|---|
Molekulargewicht |
196.55 g/mol |
IUPAC-Name |
1-chloro-2,4,5-trifluoro-3-methoxybenzene |
InChI |
InChI=1S/C7H4ClF3O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
InChI-Schlüssel |
PZHFMCNOZDKUAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1F)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


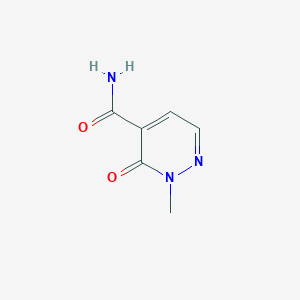
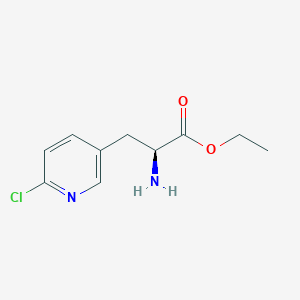
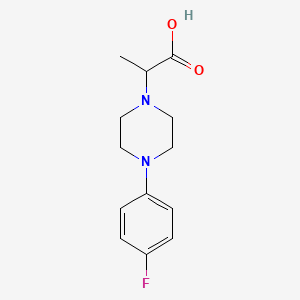
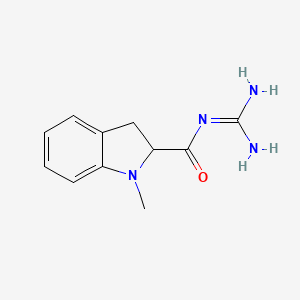

![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)
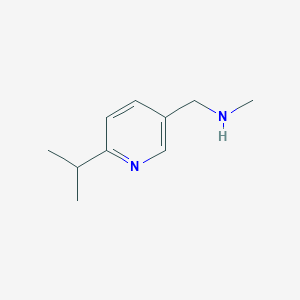
![N-(2-Chloro-1H-benzo[d]imidazol-7-yl)acetamide](/img/structure/B13119815.png)

